molecular formula C14H19BrO2S2 B12556122 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione CAS No. 144525-78-0

2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione

Cat. No.: B12556122
CAS No.: 144525-78-0
M. Wt: 363.3 g/mol
InChI Key: IJKRHHHEKXKPNG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-tert-butyl-1λ⁶,3-dithiane-1,1-dione is a sulfur-containing heterocyclic compound featuring a 1,3-dithiane core modified with two sulfone groups (1,1-dione) and substituted at the 2- and 5-positions with a 4-bromophenyl group and a tert-butyl group, respectively. The 4-bromophenyl moiety introduces electronic effects (e.g., electron-withdrawing) and steric bulk, and the tert-butyl group further increases steric hindrance, which may influence solubility and crystallinity .

Synthetic routes for analogous compounds (e.g., Claisen–Schmidt condensation, Michael addition) suggest that this compound could be synthesized via nucleophilic substitution or cyclization reactions under controlled conditions (e.g., 40°C, as seen in related syntheses) .

Properties

CAS No.

144525-78-0

Molecular Formula

C14H19BrO2S2

Molecular Weight

363.3 g/mol

IUPAC Name

2-(4-bromophenyl)-5-tert-butyl-1,3-dithiane 1,1-dioxide

InChI

InChI=1S/C14H19BrO2S2/c1-14(2,3)11-8-18-13(19(16,17)9-11)10-4-6-12(15)7-5-10/h4-7,11,13H,8-9H2,1-3H3

InChI Key

IJKRHHHEKXKPNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CSC(S(=O)(=O)C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione typically involves the reaction of 4-bromobenzaldehyde with tert-butylthiol in the presence of a base, followed by cyclization to form the dithiane ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) are used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry: 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is used to study the effects of sulfur-containing heterocycles on biological systems

Medicine: The compound’s ability to undergo various chemical reactions makes it a valuable tool in medicinal chemistry. It can be used to synthesize new drug candidates with potential therapeutic effects.

Industry: In the industrial sector, 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs: Dithiane-Dione Derivatives

The 1,3-dithiane-1,1-dione core is rare in literature, but related sulfone-containing heterocycles (e.g., thiazolidine-1,1-diones) provide insight. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
2-(4-Bromophenyl)-5-tert-butyl-1λ⁶,3-dithiane-1,1-dione 1,3-dithiane-1,1-dione 4-Bromophenyl, tert-butyl ~354.3 (estimated) High steric bulk, polar sulfones
2-(6-Aminopyridin-3-yl)-1λ⁶,2-thiazolidine-1,1-dione () Thiazolidine-1,1-dione 6-Aminopyridin-3-yl ~255.3 (estimated) Smaller ring, amine functionality
1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one () Benzoimidazotriazol 4-Bromophenyl, thiophene ~490.4 (estimated) Extended π-system, potential bioactivity

Key Observations :

  • Steric Effects: The tert-butyl group in the target compound likely enhances solubility in non-polar solvents compared to smaller substituents (e.g., methyl or halogens) .
  • Electronic Effects : The 4-bromophenyl group’s electron-withdrawing nature may stabilize negative charges on the sulfone groups, increasing reactivity in nucleophilic environments .
  • Synthetic Complexity : Dithiane-dione derivatives require precise control of sulfonation and cyclization steps, whereas thiazolidine-diones () are simpler to functionalize due to their smaller ring size .

Substituent Variants in Bromophenyl-Containing Compounds

Compounds with 4-bromophenyl groups exhibit diverse applications. For example:

  • Compound : 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-tri-one uses a pyrimidine-tri-one core, leveraging hydrogen-bonding capabilities for crystallinity .

Comparison Table :

Property Target Dithiane-Dione Pyrimidine-Tri-One Benzoimidazotriazol
Core Reactivity Sulfone-mediated electrophilic sites Hydrogen-bonding via tri-one groups π-Stacking via aromatic systems
Synthetic Method Likely cyclization + sulfonation Claisen–Schmidt/Michael addition General Procedure C (40°C)
Steric Influence High (tert-butyl) Moderate (dimethyl groups) Low (thiophene/pyridyl)

Research Findings and Implications

  • Synthesis : The target compound’s tert-butyl group may necessitate milder conditions (e.g., 40°C as in ) to avoid decomposition .
  • Crystallography : Software like SHELX () could resolve its stereochemistry, though the bulky tert-butyl group might complicate crystal packing .

Biological Activity

Introduction

2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione is a compound belonging to the dithiane family, characterized by its unique structural features that include a bromophenyl group, a tert-butyl substituent, and a dione functional group. The presence of the bromine atom enhances its reactivity, while the tert-butyl group contributes to its steric properties and solubility. This article explores the biological activity of this compound, focusing on its potential applications and mechanisms of action.

The molecular formula of 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione is C14H19BrO2S2C_{14}H_{19}BrO_2S_2. The compound's structure can be summarized as follows:

  • Bromophenyl Group : Enhances reactivity and potential interactions with biological targets.
  • Tert-butyl Group : Provides steric bulk, influencing solubility and bioavailability.
  • Dione Functional Group : Implicated in various chemical transformations and biological interactions.

Synthesis

The synthesis typically involves multi-step organic reactions tailored to introduce the bromophenyl and tert-butyl groups effectively. The specific methodologies can vary but often utilize established synthetic routes for dithianes.

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antioxidant Activity : Dithianes are known for their ability to scavenge free radicals, potentially mitigating oxidative stress in biological systems.
  • Antimicrobial Properties : The presence of halogen atoms has been linked to increased antimicrobial efficacy against certain pathogens.

Comparative Analysis with Analog Compounds

The biological activity can be influenced by substituents on the phenyl ring. A comparison of 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione with structurally similar compounds reveals insights into how variations affect activity:

Compound NameStructural FeaturesBiological Activity
2-(4-Chlorophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dioneChlorine instead of BromineVaries in reactivity
2-(4-Methylphenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dioneMethyl group instead of BromineReduced activity
2-(Phenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dioneNo halogen substitutionSimplified structure may alter properties

This table underscores how the presence of different substituents can significantly affect both chemical behavior and biological activity.

Case Studies

Several studies have examined the biological activity of related compounds:

  • Antioxidant Studies : Research has shown that dithianes can protect against oxidative damage in cellular models. For instance, a study demonstrated that derivatives with electron-withdrawing groups exhibited enhanced radical-scavenging activity.
  • Antimicrobial Testing : In vitro assays have indicated that compounds containing bromine and bulky substituents like tert-butyl exhibit potent antimicrobial properties against Gram-positive bacteria.

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